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In the landscape of modern synthetic chemistry, particularly within drug discovery and materials
science, the strategic value of a molecule is often defined by its architectural potential. 5-(4-
formylphenyl)furan-2-carboxylic acid is a prime exemplar of such a molecule. Its rigid furan-
phenyl backbone provides a defined spatial orientation, while the orthogonal reactivity of its
terminal carboxylic acid and aldehyde functionalities offers a gateway to diverse chemical
transformations. This guide provides a deep dive into the synthesis, properties, and synthetic
utility of this compound, presenting not just protocols, but the underlying chemical logic to
empower researchers in its application.

Molecular Profile and Physicochemical Properties

5-(4-formylphenyl)furan-2-carboxylic acid is an organic compound characterized by a
central furan ring substituted at the 5-position with a formyl-bearing phenyl group and at the 2-
position with a carboxylic acid.[1] This arrangement of a furan core linking an aromatic
aldehyde and a carboxylic acid makes it a bifunctional heterocyclic building block, valuable in
the synthesis of more complex molecules for pharmaceuticals and materials.[1][2]

© 2026 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b6241809#bc-rfq
https://www.benchchem.com/product/b6241809/docs?utm_src=pdf-body#foreword-the-architectural-value-of-bifunctional-scaffolds
https://www.benchchem.com/product/b6241809/docs?utm_src=pdf-body#foreword-the-architectural-value-of-bifunctional-scaffolds
https://www.benchchem.com/product/b6241809/docs?utm_src=pdf-body#foreword-the-architectural-value-of-bifunctional-scaffolds
https://cymitquimica.com/cas/13529-17-4/
https://cymitquimica.com/cas/13529-17-4/
https://www.chemimpex.com/products/42865
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6241809?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

dot graph { layout=neato; node [shape=none, margin=0]; mol
[image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10365738&t=I", label=""];
caption [label="Figure 1: Chemical Structure of 5-(4-formylphenyl)furan-2-carboxylic acid",
fontsize=10]; }

Table 1: Physicochemical and Computational Data

Property Value Source
CAS Number 400744-65-2 N/A
Molecular Formula C12Hs0a ChemScene|3]
Molecular Weight 216.19 g/mol N/A
Expected to be a tan or off-
Appearance . ) LookChem([4]
white solid
] ] >250 °C (Decomposition may Inferred from similar
Melting Point
occur) compounds[5]
Soluble in polar organic
Solubility solvents like DMSO, DMF; Inferred from structure[1]

sparingly soluble in water

H-Bond Acceptors 4 ChemScene|3]
H-Bond Donors 1 ChemScene|3]
Rotatable Bonds 2 ChemScene|3]
Topological Polar Surface Area
74.6 A2 ChemScene[3]
(TPSA)
LogP 2.25 (Predicted) N/A
O=Cclccc(ccl)c2cec(02)C(=0
SMILES ChemScene|3]

)O

| InChiKey | SHNRXUWGUKDPMA-UHFFFAOYSA-N | CymitQuimica[1] |
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Synthesis Pathway: A Two-Step Approach via
Suzuki-Miyaura Coupling

The most logical and widely applicable synthetic route to 5-(4-formylphenyl)furan-2-
carboxylic acid and its analogs is a palladium-catalyzed Suzuki-Miyaura cross-coupling
reaction, followed by saponification (hydrolysis) of the resulting ester.[5] This strategy is
advantageous due to the commercial availability of the starting materials, the high functional
group tolerance of the Suzuki coupling, and generally high yields.[6]

The causality behind this two-step approach is rooted in protecting the reactive carboxylic acid.
Starting with the methyl ester of 5-bromofuran-2-carboxylic acid prevents unwanted side
reactions that could occur with a free carboxylic acid under the basic conditions of the Suzuki
coupling.

Click to download full resolution via product page

Figure 2: General Synthetic Workflow Diagram.

The Suzuki-Miyaura Coupling Mechanism

The reaction proceeds via a well-established catalytic cycle.[7] Understanding this mechanism
is crucial for troubleshooting and optimization.

o Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond
of the furan ester, forming a Pd(ll) complex.

e Transmetalation: The boronic acid is activated by the base (e.g., forming a borate complex),
which facilitates the transfer of the formylphenyl group from boron to the palladium center,
displacing the halide.
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e Reductive Elimination: The two organic moieties on the palladium complex couple and are
eliminated, forming the new carbon-carbon bond of the product and regenerating the Pd(0)
catalyst to re-enter the cycle.[6][7]

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar 5-aryl-furan-2-carboxylic acids.

[5]
Step 1: Synthesis of Methyl 5-(4-formylphenyl)furan-2-carboxylate

o Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-formylphenyl)boronic acid
(1.2 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(ll) dichloride
(Pd(PPhs)2Clz, 0.05 eq).

 Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
This is critical as the Pd(0) species active in the catalytic cycle can be oxidized by
atmospheric oxygen.

» Solvent and Base Addition: Add anhydrous 1,4-dioxane as the solvent, followed by an
agueous solution of sodium carbonate (NazCOs, 2.0 M, 2.0 eq). The base is essential for
activating the boronic acid for the transmetalation step.[8]

o Reaction: Heat the reaction mixture to 90 °C and stir overnight. Monitor the reaction progress
by Thin Layer Chromatography (TLC).

o Workup and Isolation: Upon completion, cool the mixture to room temperature. Filter it
through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with ethyl acetate
and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium
sulfate (NazS0a), filter, and concentrate under reduced pressure.

 Purification: Purify the crude residue by column chromatography on silica gel to yield the
pure ester intermediate.

Step 2: Hydrolysis to 5-(4-formylphenyl)furan-2-carboxylic acid
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» Saponification: Dissolve the purified methyl ester intermediate (1.0 eq) in a 2:1 mixture of
water and methanol. Add sodium hydroxide (NaOH, 3.0 eq).

e Reaction: Heat the mixture to reflux and stir for 3-4 hours, monitoring by TLC until the
starting material is consumed.

 Acidification and Extraction: Cool the reaction mixture and partially concentrate it in vacuo to
remove the methanol. Adjust the pH of the remaining aqueous solution to ~3-4 by the
dropwise addition of 1 M hydrochloric acid (HCI). The acidic product will precipitate.

« |solation: Extract the aqueous phase multiple times with ethyl acetate. Combine the organic
extracts, dry over anhydrous NazSOa, filter, and evaporate the solvent under reduced
pressure to obtain the final product as a solid. No further purification is typically necessary if
the ester was pure.[5]

Spectroscopic Characterization Profile

Authenticating the structure of the synthesized compound is paramount. The following are the
expected spectroscopic signatures based on its structure and data from analogous
compounds.[5]

e 'H NMR (DMSO-ds):

o ~13.4 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid (COOH), which is
exchangeable with D20.

o ~10.0 ppm (singlet, 1H): The aldehyde proton (-CHO).

o ~8.0-8.2 ppm (doublet, 2H): Aromatic protons ortho to the aldehyde group.
o ~7.9-8.1 ppm (doublet, 2H): Aromatic protons meta to the aldehyde group.
o ~7.4-7.5 ppm (doublet, 1H): Furan proton H3.

o ~7.3-7.4 ppm (doublet, 1H): Furan proton H4.

e 13C NMR (DMSO-ds):
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o ~192 ppm: Aldehyde carbonyl carbon (CHO).

o ~159 ppm: Carboxylic acid carbonyl carbon (COOH).

o ~155-160 ppm: Furan C5 (attached to the phenyl ring).

o ~146-148 ppm: Furan C2 (attached to the COOH).

o ~130-136 ppm: Phenyl quaternary carbons.

o ~125-130 ppm: Phenyl CH carbons.

o ~120 ppm: Furan C3.

o ~112 ppm: Furan C4.
e FT-IR (ATR):

o ~3200-2500 cm~1 (broad): O-H stretch of the carboxylic acid.

o ~1700-1680 cm~1 (strong): C=0 stretch of the aldehyde.

o ~1680-1660 cm~1 (strong): C=0 stretch of the carboxylic acid.

o ~1600, 1580, 1450 cm~1: Aromatic C=C stretching vibrations.
o High-Resolution Mass Spectrometry (HRMS-ESI):

o Calculated for C12H704~ [M-H]~: 215.0344. Found: ~215.034x.

Chemical Reactivity and Synthetic Utility

The power of 5-(4-formylphenyl)furan-2-carboxylic acid lies in the distinct reactivity of its two
primary functional groups. This allows for selective, stepwise modifications, making it a highly
valuable scaffold for building molecular complexity.
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Figure 3: Reactivity map showing pathways for selective functionalization.

» At the Aldehyde: The formyl group is a classic electrophilic handle. It readily undergoes
nucleophilic addition and related reactions such as:

o Reductive Amination: To introduce diverse amine functionalities, a cornerstone of
medicinal chemistry for modulating solubility and target engagement.

o Wittig Reaction: To form carbon-carbon double bonds, enabling the extension of
conjugated systems or the attachment of other molecular fragments.

o Oxidation: Can be oxidized to a second carboxylic acid, yielding a symmetric dicarboxylic
acid linker, useful for metal-organic frameworks (MOFs) or polyesters.[9]

» At the Carboxylic Acid: This group is ideal for forming stable linkages.

o Amide Coupling: Using standard coupling reagents (e.g., HATU, EDC), it can be readily
converted into amides, connecting it to peptides, amines, or other scaffolds.

o Esterification: Can be converted to various esters to modify properties like lipophilicity or to
serve as a prodrug moiety.

o Reduction: Can be selectively reduced to a primary alcohol, transforming the molecule into
a hydroxymethyl-aldehyde derivative.

This orthogonal reactivity profile allows for a programmed, multi-step synthesis where one
functional group can be modified while the other remains intact (or is suitably protected),
providing precise control over the final molecular structure.
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Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

o Hazard Classification: While specific data for this compound is limited, it should be handled
as a hazardous substance. It is classified as an irritant.[4]

e Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective
Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of
dust and direct contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and
incompatible materials such as strong bases or oxidizing agents.[10]

o Disposal: Dispose of in accordance with local, state, and federal regulations for chemical
waste.

Conclusion

5-(4-formylphenyl)furan-2-carboxylic acid is more than just a chemical intermediate; it is a
strategic synthon for creating molecular diversity. Its robust synthesis via the Suzuki-Miyaura
coupling makes it accessible, while its bifunctional nature provides a platform for controlled,
sequential chemical modifications. For researchers in drug development, its rigid core can be
used to systematically probe pharmacophores in defined regions of chemical space. For
materials scientists, it offers a versatile linker for constructing advanced polymers and
frameworks. A thorough understanding of its synthesis, reactivity, and properties, as outlined in
this guide, is the key to unlocking its full potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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